Methyl 3-(acetamidomethyl)benzoate
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Overview
Description
Methyl 3-(acetamidomethyl)benzoate is an organic compound belonging to the benzamide family. It has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is known for its unique chemical structure and potential biological activities.
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-(acetamidomethyl)benzoate is not fully understood. As a benzamide derivative, it may share some of the properties of this class of compounds. For instance, some benzamides are known to inhibit specific enzymes, which can lead to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Benzamides can participate in a variety of biochemical reactions, such as ester hydrolysis . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(acetamidomethyl)benzoate typically involves the esterification of 3-(acetamidomethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(acetamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 3-(acetamidomethyl)benzoic acid.
Reduction: 3-(acetamidomethyl)benzyl alcohol.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Methyl 3-(acetamidomethyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester with a similar structure but lacks the acetamidomethyl group.
Methyl 3-nitrobenzoate: Contains a nitro group instead of the acetamidomethyl group.
Benzamide: The parent compound of the benzamide family, lacking the ester group.
Uniqueness: Methyl 3-(acetamidomethyl)benzoate is unique due to the presence of both ester and acetamidomethyl functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
methyl 3-(acetamidomethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGBCGZTMDREDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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